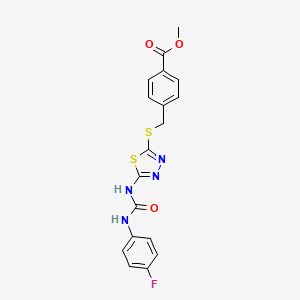
4-((5-(3-(4-Fluorofenil)ureido)-1,3,4-tiadiazol-2-il)tio)metil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
4-((5-(3-(4-Fluorofenil)ureido)-1,3,4-tiadiazol-2-il)tio)metil)benzoato de metilo: puede servir como un reactivo de boro en reacciones de acoplamiento cruzado de Suzuki–Miyaura (SM) . El acoplamiento SM es un método poderoso para formar enlaces carbono-carbono. Su éxito radica en las condiciones de reacción suaves, la tolerancia a los grupos funcionales y los reactivos organoboro ecológicamente benignos. Estos reactivos transmetalan rápidamente con complejos de paladio, lo que permite la construcción de moléculas complejas. Los investigadores han explorado varios reactivos de boro adaptados a condiciones específicas de acoplamiento SM, y este compuesto pertenece a esa categoría.
Agentes Antileishmaniáticos
En el contexto de la investigación antileishmanial, se ha investigado el This compound. La porción amidoxima dentro del compuesto muestra promesa como una posible fuente de nuevos agentes antileishmaniales . La leishmaniasis, causada por parásitos protozoarios del género Leishmania, es una enfermedad tropical desatendida. El desarrollo de tratamientos efectivos sigue siendo un objetivo crítico, y la estructura única de este compuesto puede contribuir a nuevos candidatos a fármacos.
Derivados de Pirazol
La síntesis de 5-(4-Fluorofenil)-3-(naftalen-1-il)-1-fenil-1H-pirazol implica el uso de This compound como precursor . Los derivados de pirazol exhiben diversas actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Los investigadores exploran estos derivados para el posible desarrollo de fármacos.
Derivados de Nitrobenzamida
El producto 4-(5-Bencil-3-((4-fluorofenil)sulfonil)-5-metil-4,5-dihidrofurano-2-il)-2-nitrobenzamida presenta un motivo estructural derivado del This compound . Los derivados de nitrobenzamida a menudo exhiben propiedades farmacológicas interesantes, y la combinación única de grupos funcionales de este compuesto justifica una mayor exploración.
Actividad Biológica
Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiadiazole ring, which is known for its diverse biological activities, including anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has shown promise in inhibiting the growth of various cancer cell lines.
- In Vitro Studies :
- A study reported significant cytotoxic effects against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. The compound exhibited an IC50 value of approximately 4.27 µg/mL against SK-MEL-2 cells, indicating potent antiproliferative activity .
- Another investigation demonstrated that derivatives containing the thiadiazole moiety were effective in suppressing tumor growth through apoptosis induction and cell cycle arrest mechanisms .
The mechanisms by which methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exerts its biological effects are multifaceted:
- ERK1/2 Pathway Inhibition : The compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cancer cell viability and promotes apoptosis .
- Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cells, preventing their progression into the S phase and thereby inhibiting proliferation .
Case Studies
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Alam et al. (2011) | A549 (Lung Cancer) | 4.27 µg/mL | Apoptosis induction |
| Hosseinzadeh et al. (2013) | MCF7 (Breast Cancer) | 9 µM | ERK pathway inhibition |
| Jakovljević et al. (2017) | HL-60 (Leukemia) | Not specified | Caspase activation |
Propiedades
IUPAC Name |
methyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-15(24)12-4-2-11(3-5-12)10-27-18-23-22-17(28-18)21-16(25)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEFCZFYVFBUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













